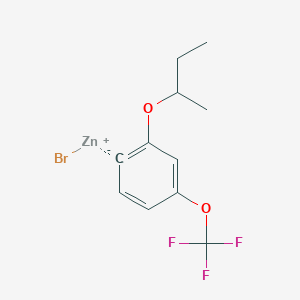
(2-sec-Butyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. The presence of the trifluoromethoxy group enhances its chemical properties, making it a useful reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with a zinc reagent in the presence of a suitable solvent like THF. One common method is the direct insertion of zinc into the aryl bromide under an inert atmosphere, followed by the addition of sec-butanol and trifluoromethanol to introduce the sec-butyloxy and trifluoromethoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where the aryl bromide is first converted to the corresponding Grignard reagent, which is then treated with zinc bromide to form the desired organozinc compound. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include palladium or nickel catalysts, which facilitate the coupling reactions. Typical conditions involve the use of THF as a solvent and temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in the synthesis of various organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures .
Biology and Medicine
In biological and medicinal research, (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is used to synthesize bioactive compounds that can serve as potential drug candidates.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its role in the synthesis of polymers and advanced materials highlights its importance in industrial applications .
Mecanismo De Acción
The mechanism of action of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide involves the transfer of the aryl group to a target molecule, facilitated by the zinc bromide moiety. This transfer is often catalyzed by transition metals such as palladium or nickel, which activate the zinc compound and enable the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Trifluoromethoxy)phenyl)zinc bromide: Similar in structure but lacks the sec-butyloxy group.
(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide: Similar but uses magnesium instead of zinc.
Uniqueness
The uniqueness of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide lies in its combination of the sec-butyloxy and trifluoromethoxy groups, which enhance its reactivity and stability. This makes it a versatile reagent in organic synthesis, offering advantages over similar compounds that may lack these functional groups .
Propiedades
Fórmula molecular |
C11H12BrF3O2Zn |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-butan-2-yloxy-3-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C11H12F3O2.BrH.Zn/c1-3-8(2)15-9-5-4-6-10(7-9)16-11(12,13)14;;/h4,6-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BHGYQTCFUFGAJV-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


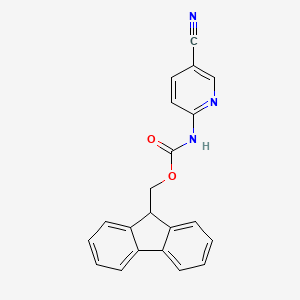
![5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14888158.png)
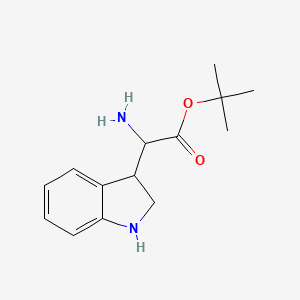
![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
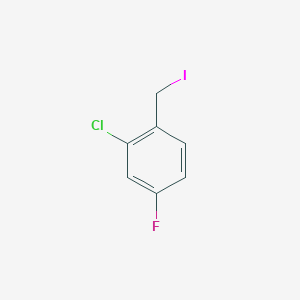
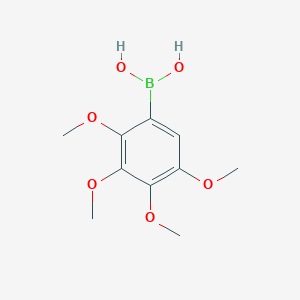


![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
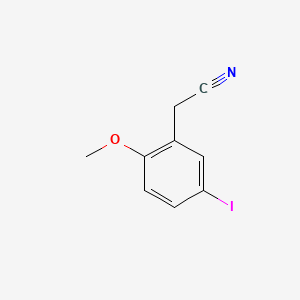
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
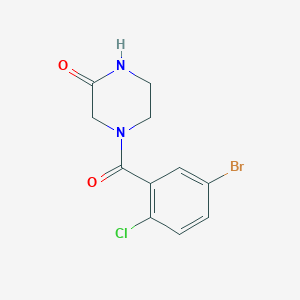
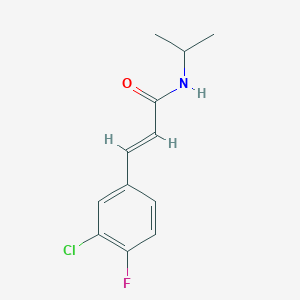
![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
